molecular formula C18H13BrO4 B2979065 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 610758-60-6

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2979065
CAS No.: 610758-60-6
M. Wt: 373.202
InChI Key: MEDBYMDIAPSXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and an acetate ester linked to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the chromen-4-one core through cyclization reactions. The final step involves the esterification of the chromen-4-one derivative with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromen-4-one core can be subjected to oxidation or reduction under appropriate conditions.

    Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of oxidized chromen-4-one derivatives.

    Reduction: Formation of reduced chromen-4-one derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in research to understand its effects on various biological pathways and targets.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with different biological activities.

    4-bromophenylacetate: A simpler bromophenyl compound used in various chemical reactions.

Uniqueness

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromen-4-one core and acetate ester make it a versatile compound for various research applications.

Properties

IUPAC Name

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDBYMDIAPSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.